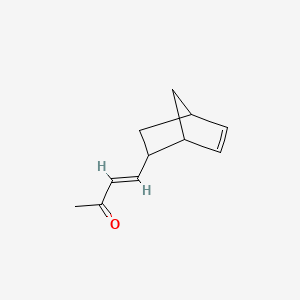

4-(5-Norbornen-2-yl)-3-buten-2-one

Description

4-(5-Norbornen-2-yl)-3-buten-2-one is a bicyclic enone compound characterized by a norbornene moiety fused to a conjugated α,β-unsaturated ketone system. The norbornene group (a bicyclo[2.2.1]heptene structure) introduces steric strain and electron-rich characteristics, which influence reactivity and physical properties.

Properties

CAS No. |

57276-08-1 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |

InChI |

InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+ |

InChI Key |

PJNSTJMFXBGTIM-DUXPYHPUSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1CC2CC1C=C2 |

Canonical SMILES |

CC(=O)C=CC1CC2CC1C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with methyl vinyl ketone under controlled conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the norbornene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under radical conditions.

Major Products

Epoxides: Formed through oxidation reactions.

Alcohols: Resulting from reduction of the carbonyl group.

Halogenated Compounds: Produced via substitution reactions.

Scientific Research Applications

4-(5-Norbornen-2-yl)-3-buten-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its reactivity due to the strained norbornene ring. The compound can participate in cycloaddition reactions, where the ring strain is relieved, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, such as polymerization or bioorthogonal reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(5-Norbornen-2-yl)-3-buten-2-one with key analogs:

Reactivity and Stability

- Norbornenyl vs. Cyclohexenyl Substituents: The norbornenyl group in this compound introduces significant steric hindrance and strain compared to the monocyclic substituents in alpha-Irone and gamma-Ionone. This strain may enhance reactivity in Diels-Alder or Michael addition reactions, whereas the methyl-substituted cyclohexenyl groups in alpha-Irone and gamma-Ionone confer greater stability and volatility, making them suitable for fragrance applications .

- Aromatic vs. Aliphatic Substituents: The imidazo-thiazol and phenyl derivatives (e.g., the compound in ) exhibit extended conjugation and aromaticity, which may increase UV absorbance or electrochemical activity. In contrast, the norbornenyl group’s non-aromatic bicyclic system limits π-electron delocalization but offers unique stereochemical control in synthesis .

- Isotopic Effects: 4-(Phenyl-d5)-3-buten-2-one, a deuterated analog, is primarily used for isotopic tracing in mechanistic studies. Its properties (e.g., solubility in chloroform/methanol ) are similar to non-deuterated analogs but with altered kinetic isotope effects in reactions .

Physicochemical Properties

- The deuterated phenyl derivative () shows similar solubility trends. The norbornenyl group’s hydrophobicity may further reduce aqueous solubility.

- Thermal Stability: Norbornene derivatives are often thermally stable but reactive under catalytic conditions (e.g., ring-opening metathesis). Cyclohexenyl analogs (e.g., gamma-Ionone) decompose at higher temperatures, releasing volatile components critical for fragrance applications .

Biological Activity

4-(5-Norbornen-2-yl)-3-buten-2-one is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHO, which suggests a structure characterized by a norbornene moiety and an α,β-unsaturated carbonyl group. This structural configuration is critical for its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The α,β-unsaturated carbonyl group can undergo Michael addition reactions with nucleophiles, leading to the generation of reactive species that can induce cell death in cancer cells.

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cellular proliferation and metabolism, which could be a mechanism through which this compound exerts its effects.

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted by Wadhwani et al., the effects of various norbornene derivatives were evaluated on glioma cell lines. The results indicated that the introduction of specific substituents significantly enhanced the cytotoxicity against tumor cells. The study utilized MTS assays to measure cell viability and concluded that structural modifications could lead to improved therapeutic profiles .

Case Study 2: Antimicrobial Testing

While specific studies on this compound are sparse, related compounds have been tested for antimicrobial activity. For instance, derivatives with similar carbonyl functionalities were found to exhibit significant inhibition against various bacterial strains in vitro. These findings suggest a potential for further exploration of this compound’s antimicrobial properties.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.